3-Bromo-4-fluorobenzonitrile
Overview
Description
3-Bromo-4-fluorobenzonitrile is a compound of interest in various chemical synthesis and research applications. Its unique combination of halogens—bromine and fluorine—attached to the benzonitrile framework makes it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and organic materials.
Synthesis Analysis
The synthesis of similar halogenated benzonitriles has been demonstrated through various methodologies. A notable method for synthesizing related compounds involves the halodeboronation of aryl boronic acids using 1,3-dihalo-5,5-dimethylhydantoin and NaOMe as a catalyst, producing aryl bromides and chlorides in good yields (Szumigala et al., 2004). This method could potentially be adapted for the synthesis of 3-Bromo-4-fluorobenzonitrile by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Bromo-4-fluorobenzonitrile has been analyzed using various spectroscopic techniques. For instance, vibrational spectroscopic investigations and DFT computations have been employed to study the molecular properties of related halogenated benzonitriles, providing insights into their molecular geometries, vibrational modes, and electronic structures (Jeyavijayan et al., 2018).
Chemical Reactions and Properties
The presence of both bromo and fluoro substituents in 3-Bromo-4-fluorobenzonitrile makes it a versatile reactant for further chemical transformations. For example, halogenated benzonitriles have been used as precursors in coupling reactions, such as the Sonogashira coupling, to synthesize more complex organic molecules (Gopinathan et al., 2009).
Scientific Research Applications
3-Bromo-4-fluorobenzonitrile is a chemical compound that is primarily used as a chemical intermediate . While specific applications for this compound are not readily available in the sources I have access to, similar compounds have been used in various fields. For instance, 4-Bromo-2-Fluorobenzonitrile is commonly used in the pharmaceutical industry to produce drugs such as anticancer agents, antifungal agents, and antiviral agents . It is also used in the agrochemical industry to produce pesticides and herbicides . Another similar compound, 4-Bromo-3-fluorobenzonitrile, is employed in the preparation of persistent room-temperature phosphorescent dyes .
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4-Bromo-2-Fluorobenzonitrile : This compound is commonly used in the pharmaceutical industry to produce drugs such as anticancer agents, antifungal agents, and antiviral agents. It is also used in the agrochemical industry to produce pesticides and herbicides .
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4-Bromo-3-fluorobenzonitrile : This compound is employed in the preparation of persistent room-temperature phosphorescent dyes .
Safety And Hazards
3-Bromo-4-fluorobenzonitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . The compound is also a specific target organ toxicant after single exposure, with the respiratory system being the target organ .
properties
IUPAC Name |
3-bromo-4-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCYKISVUIVZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229815 | |
Record name | 3-Bromo-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorobenzonitrile | |
CAS RN |
79630-23-2 | |
Record name | 3-Bromo-4-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79630-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079630232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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